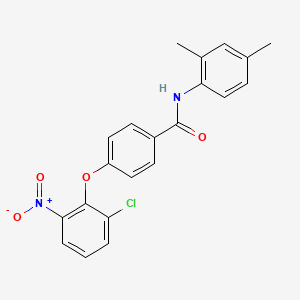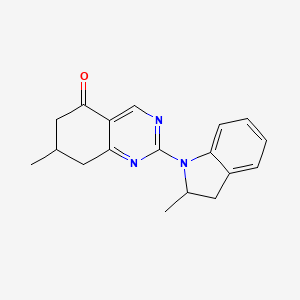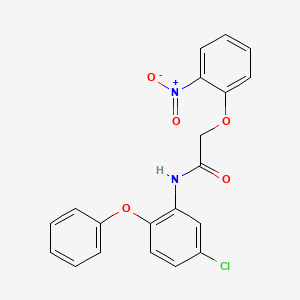
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it quickly gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve performance. Despite being banned by the World Anti-Doping Agency (WADA) in 2009, GW501516 continues to be used by some athletes and fitness enthusiasts.
Mécanisme D'action
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn enhances endurance and improves metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and performance in animal models and some human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver, which may have beneficial effects on metabolic health. However, its long-term effects on human health are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been widely used in animal studies to investigate its potential therapeutic applications and mechanism of action. Its ability to enhance endurance and improve metabolic function makes it a valuable tool for studying the effects of exercise and metabolic disorders. However, its use in human studies is limited due to safety concerns and ethical considerations.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications and long-term effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide. Some possible future directions include:
1. Investigating the safety and efficacy of this compound in humans with metabolic and cardiovascular diseases.
2. Studying the effects of this compound on muscle and bone health in aging populations.
3. Exploring the potential use of this compound in combination with other drugs or lifestyle interventions for the prevention and treatment of metabolic disorders.
4. Investigating the effects of this compound on cognitive function and neurodegenerative diseases.
5. Developing safer and more selective PPARδ agonists with fewer side effects.
Conclusion:
This compound is a synthetic drug that has gained popularity among athletes and fitness enthusiasts due to its ability to enhance endurance and improve performance. However, its use is currently banned by WADA due to safety concerns. While this compound has shown potential therapeutic applications in metabolic and cardiovascular diseases, further research is needed to fully understand its long-term effects on human health.
Méthodes De Synthèse
The synthesis of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylphenylamine to form the intermediate 2-chloro-6-nitrophenyl-N-(2,4-dimethylphenyl)amine. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including diabetes, obesity, and atherosclerosis. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models. However, its use in humans is currently limited due to safety concerns.
Propriétés
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-6-11-18(14(2)12-13)23-21(25)15-7-9-16(10-8-15)28-20-17(22)4-3-5-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLLUIRZULQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
